

Technical Guide: N-Formyl-Nle-Leu-Phe (fNLP)

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Compound of Interest

Compound Name: *N-Formyl-Nle-Leu-Phe*

CAS No.: 61864-82-2

Cat. No.: B1360209

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The Stable Standard for Formyl Peptide Receptor 1 (FPR1) Interrogation

Executive Summary

N-Formyl-Nle-Leu-Phe (fNLP / fNle-Leu-Phe) is a synthetic chemotactic peptide analog of the bacterial metabolite N-Formyl-Met-Leu-Phe (fMLP). While fMLP is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), it suffers from chemical instability due to the susceptibility of its methionine residue to oxidation.

fNLP replaces Methionine (Met) with Norleucine (Nle). This isosteric substitution renders the peptide resistant to oxidative degradation while retaining high-affinity binding (

) and full agonist potency. This guide details the physicochemical properties, signaling mechanisms, and validated protocols for utilizing fNLP in neutrophil chemotaxis and calcium mobilization assays.

Part 1: Chemical Architecture & Stability

The "Norleucine Advantage"

In experimental pharmacology, the reliability of a ligand is defined by its stability in solution. The native bacterial peptide, fMLP, contains a Methionine thioether side chain. Upon exposure to air or reactive oxygen species (ROS) generated during neutrophil activation, this Methionine oxidizes to Methionine Sulfoxide.

- fMLP (Native): Oxidation reduces biological potency by 2–3 orders of magnitude, leading to inconsistent values.
- fNLP (Synthetic): Norleucine is structurally nearly identical to Methionine but lacks the sulfur atom, making it impervious to oxidation.

| Feature | N-Formyl-Met-Leu-Phe (fMLP) | N-Formyl-Nle-Leu-Phe (fNLP) |
|----------------------|-----------------------------|-----------------------------|
| Residue 1 | Methionine (Met) | Norleucine (Nle) |
| Oxidation Risk | High (forms Sulfoxide) | Negligible |
| Receptor Selectivity | FPR1 (High), FPR2 (Low) | FPR1 (High), FPR2 (Low) |
| Solubility | DMSO / Methanol | DMSO |
| Primary Use | General agonist (acute) | Binding studies, ROS assays |

Part 2: Pharmacodynamics & Signaling Pathway Mechanism of Action

fNLP acts as a potent agonist for FPR1, a

-protein coupled receptor expressed abundantly on neutrophils, monocytes, and macrophages.

[1]

Upon binding fNLP, FPR1 undergoes a conformational change that dissociates the

subunit from the

dimer. This triggers a bifurcating signaling cascade:

- PLC Activation: Hydrolysis of

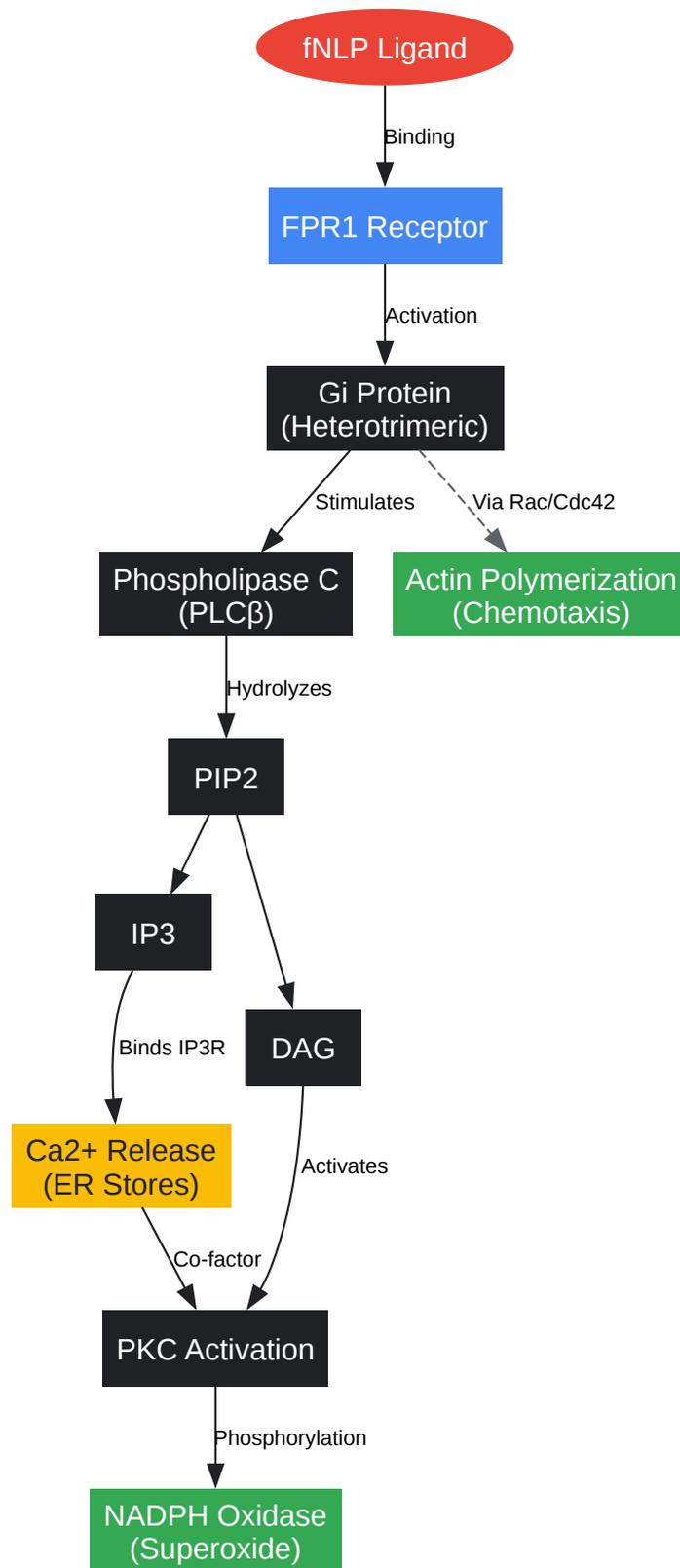
into

(calcium release) and DAG (PKC activation).

- Cytoskeletal Reorganization: Activation of Rac/Cdc42 leading to actin polymerization (chemotaxis).
- Respiratory Burst: Assembly of the NADPH oxidase complex (superoxide generation).

Signaling Cascade Diagram

The following diagram illustrates the core downstream effects of fNLP binding to FPR1.



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Figure 1: The fNLP-mediated FPR1 signaling cascade leading to chemotaxis and oxidative burst.[1]

Part 3: Validated Experimental Protocols

Protocol A: Preparation and Storage

Senior Scientist Note: Peptide adhesion to plastics and solubility issues are the most common causes of assay failure. Do not dissolve directly in aqueous buffer.

- Stock Solution (10 mM):
 - Weigh 5 mg of fNLP (MW: ~437.5 g/mol).[2]
 - Dissolve in 1.14 mL of 100% anhydrous DMSO.
 - Vortex vigorously for 30 seconds. Ensure the solution is crystal-clear.
- Aliquot & Storage:
 - Aliquot into low-binding polypropylene tubes (e.g., 20 L aliquots).
 - Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
 - Avoid freeze-thaw cycles.

Protocol B: Neutrophil Calcium Mobilization Assay

This assay measures the transient cytosolic calcium flux triggered by fNLP.

Materials:

- Isolated human neutrophils (cells/mL).
- Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

- Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Workflow:

- Dye Loading:
 - Incubate neutrophils with 2

M Fluo-4 AM in Assay Buffer for 30 minutes at 37°C in the dark.
 - Critical: Do not use serum during loading; esterases in serum will cleave the dye prematurely.
- Washing:
 - Centrifuge cells (300 x g, 5 min). Resuspend in Assay Buffer to

cells/mL.
 - Incubate for 20 mins at Room Temp (allows de-esterification of intracellular dye).
- Baseline Measurement:
 - Aliquot cells into a black-walled 96-well plate.
 - Measure baseline fluorescence (Ex: 494nm / Em: 516nm) for 30 seconds.
- Stimulation:
 - Prepare fNLP working solution (e.g., 100 nM final concentration) in Assay Buffer.
 - Inject fNLP into wells.
 - Record kinetics immediately (read every 1 second for 60–120 seconds).
- Data Analysis:
 - Plot

(Peak Fluorescence / Baseline Fluorescence).

- Expect a rapid peak within 10–15 seconds, followed by a decay.

Part 4: Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |
|-----------------|-----------------------------------|--|
| No Response | Peptide oxidation (if using fMLP) | Switch to fNLP to rule out stock degradation. |
| High Background | Neutrophil pre-activation | Isolate cells at Room Temp; avoid cold shock. Use endotoxin-free reagents. |
| Precipitation | Aqueous shock | Dilute DMSO stock into buffer slowly while vortexing. Do not exceed 0.1% final DMSO. |
| Stickiness | Hydrophobic adsorption | Ensure Assay Buffer contains 0.1% - 0.5% BSA to coat plastic surfaces. |

Specificity Control

To confirm the signal is FPR1-mediated, pre-incubate cells with Cyclosporin H (a specific FPR1 antagonist) or Boc-MLF (antagonist) for 10 minutes prior to fNLP addition. The signal should be ablated.

References

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- National Institutes of Health (NIH). (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. [\[Link\]](#)

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